molecular formula C22H20BrN3O4S B11440366 8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11440366
M. Wt: 502.4 g/mol
InChI Key: NYQDXBPDJSCZJR-UHFFFAOYSA-N
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Description

The compound “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo, hydroxy, and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the carbonitrile group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of appropriate catalysts: Catalysts can enhance the reaction rate and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of a new substituted product.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential applications as a biochemical probe or as a lead compound for drug discovery. Its unique structure may allow it to interact with specific biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its multiple functional groups may allow it to interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to the materials or reactions it is involved in.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile and valuable compound in scientific research and industry.

Properties

Molecular Formula

C22H20BrN3O4S

Molecular Weight

502.4 g/mol

IUPAC Name

8-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20BrN3O4S/c1-29-18-6-4-3-5-17(18)25-11-26-20(27)9-14(15(10-24)22(26)31-12-25)13-7-16(23)21(28)19(8-13)30-2/h3-8,14,28H,9,11-12H2,1-2H3

InChI Key

NYQDXBPDJSCZJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

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